molecular formula C13H10O2 B1139522 Splitomicin

Splitomicin

Cat. No. B1139522
M. Wt: 198.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Inhibitor of Sir2p (IC50 = 60 μM), an NAD+-dependent Sir2 family deacetylase required for chromatin-dependent silencing in yeast.

Scientific Research Applications

Splitomicin and Platelet Aggregation

  • Inhibition of Platelet Aggregation : Splitomicin has been shown to suppress human platelet aggregation. This effect is achieved through inhibition of cyclic AMP phosphodiesterase and intracellular calcium release. These properties suggest potential applications in developing anti-platelet aggregation therapies for cardiovascular and cerebrovascular diseases (Liu et al., 2009).

Splitomicin in Inflammation and Immune Response

  • Inhibition of Superoxide Anion Production : Research indicates that Splitomicin can inhibit superoxide anion production in human neutrophils. This inhibitory effect is linked to the activation of cAMP/PKA signaling and inhibition of the ERK pathway. These findings open avenues for developing novel anti-inflammatory therapies (Liu et al., 2012).

Splitomicin's Role in Chromatin Modification and Gene Silencing

  • Histone Deacetylase Inhibition : Splitomicin is identified as an inhibitor of Sir2p, an NAD+-dependent histone deacetylase required for chromatin-dependent silencing in yeast. This inhibition affects gene silencing at various loci, demonstrating Splitomicin's potential in studying epigenetic regulation and gene transcription (Bedalov et al., 2001).

Hematopoietic Differentiation Enhancement

  • Enhancing Hematopoietic Differentiation : Splitomicin has been shown to enhance the hematopoietic differentiation of mouse embryonic stem cells. It suggests that SIRT1, inhibited by Splitomicin, plays a role in regulating hematopoietic differentiation, highlighting the potential for manipulating SIRT1 activity to improve differentiation efficiency (Park et al., 2019).

Potential in Radiosensitization and Cancer Therapy

  • Radiosensitization in Cancer Therapy : Splitomicin, as a class III histone deacetylase inhibitor, has been studied for its radiosensitizing effects on human cancer cells. Though it showed the least effect among other HDI classes, its distinct action on specific HDAC classes is important for understanding its therapeutic potential in cancer treatment (Kim et al., 2006).

Selective Inhibition of NAD+-Dependent Deacetylases

  • Selective Inhibition of Sir2 and Hst1 : Splitomicin has been explored for its selectivity towards different NAD+-dependent deacetylases, showing varied sensitivity. This selective inhibition is crucial for understanding and potentially manipulating the roles of Sir2 and Hst1 in transcriptional repression and other cellular processes (Hirao et al., 2003).

properties

Product Name

Splitomicin

Molecular Formula

C13H10O2

Molecular Weight

198.22

synonyms

1,2-Dihydro-3H-naphtho[2,1-b]pyran-3-one

Origin of Product

United States

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